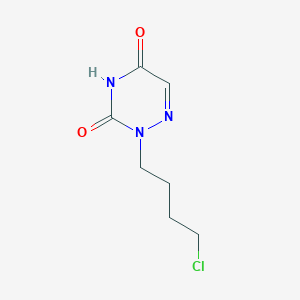
2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobutylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions with alkenes or alkynes to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cycloaddition Reactions: These reactions often require catalysts such as transition metal complexes and are performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted triazines, while cycloaddition reactions can produce fused heterocyclic compounds .
科学研究应用
2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione has several scientific research applications:
作用机制
The mechanism of action of 2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . Additionally, it can interact with cellular receptors and signaling pathways, leading to alterations in cellular functions and responses .
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and as a flame retardant.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds exhibit various biological activities, including antiviral and antidiabetic properties.
Uniqueness
2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione is unique due to its specific substitution pattern and the presence of the 4-chlorobutyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C7H10ClN3O2 |
|---|---|
分子量 |
203.62 g/mol |
IUPAC 名称 |
2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C7H10ClN3O2/c8-3-1-2-4-11-7(13)10-6(12)5-9-11/h5H,1-4H2,(H,10,12,13) |
InChI 键 |
SVALBOPDZQEZBO-UHFFFAOYSA-N |
规范 SMILES |
C1=NN(C(=O)NC1=O)CCCCCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














